LL-37 SKE Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LL-37 SKE Trifluoroacetate is a variant of the human cathelicidin LL-37 . LL-37 is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans .

Physical And Chemical Properties Analysis

The empirical formula of this compound is C205H341N61O52 . Its molecular weight is 4492.28 (free base basis) .Aplicaciones Científicas De Investigación

LL-37 TF has been used in a variety of scientific research applications, including the study of microbial pathogenesis, the development of antibiotics, and the investigation of the host-pathogen interaction. In addition, LL-37 TF has been used in the study of inflammation and immune responses, as well as in the study of cancer and tumorigenesis.

Mecanismo De Acción

Target of Action

LL-37 SKE Trifluoroacetate is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans . The primary targets of LL-37 are the cell membranes of prokaryotic and eukaryotic cells . It has been found to inhibit the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM .

Mode of Action

LL-37 interacts with its targets primarily through its amphipathic secondary structure, which has a polar cationic site that explains its tropism for prokaryote membranes and a hydrophobic site contributing to the destructuration of these membranes . LL-37 can also cross the plasma membrane of eukaryotic cells, probably through special domains of this membrane called lipid rafts .

Biochemical Pathways

LL-37 affects several biochemical pathways. It regulates inflammation and neutralizes lipopolysaccharides from Gram-negative bacteria . It also plays a role in the induction of microvesicle release from neutrophils .

Pharmacokinetics

It is known that the peptide is soluble in dmso and pbs (ph 72) at concentrations of at least 10 mg/ml , suggesting that it may have good bioavailability.

Result of Action

The action of LL-37 results in several molecular and cellular effects. It has antimicrobial activities against a broad spectrum of pathogens, including bacteria, viruses, and fungi . It also has immunomodulating activities, regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria . In addition, it has been found to have anticancer properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of LL-37 TF in lab experiments has a number of advantages, including its broad-spectrum of activity against a variety of pathogens, its ability to induce apoptosis in tumor cells, and its ability to modulate the immune response. The main limitation of LL-37 TF in lab experiments is its relatively short half-life, which limits its efficacy in long-term experiments.

Direcciones Futuras

The potential future directions of LL-37 TF include the development of more effective and stable formulations, the investigation of its use as a therapeutic agent, the exploration of its potential in the treatment of infectious diseases and cancer, and the investigation of its potential as an adjuvant in vaccines. In addition, further research is needed to understand the molecular mechanisms of action of LL-37 TF and to identify potential targets for drug design. Finally, further research is needed to understand the potential side effects of LL-37 TF and to identify potential biomarkers of its activity.

Métodos De Síntesis

LL-37 TF is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a method of chemical synthesis used to produce peptides and proteins. It involves the stepwise assembly of amino acid residues onto a solid support, such as a resin. LL-37 TF is synthesized by first attaching the amino acid to the solid support, followed by the coupling of the next amino acid, and so on until the desired peptide is obtained.

Análisis Bioquímico

Biochemical Properties

LL-37 SKE Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It inhibits the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . It also has the ability to neutralize lipopolysaccharides from Gram-negative bacteria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

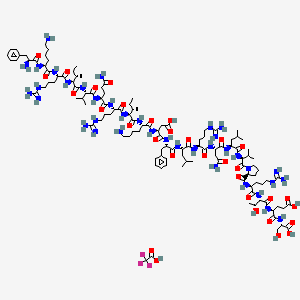

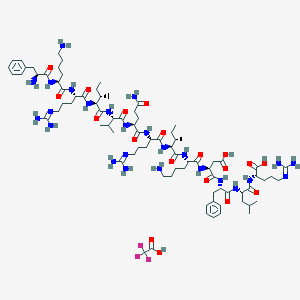

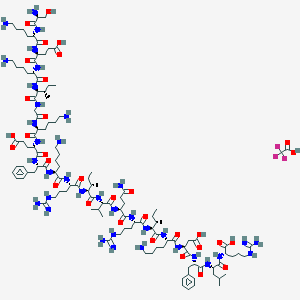

IUPAC Name |

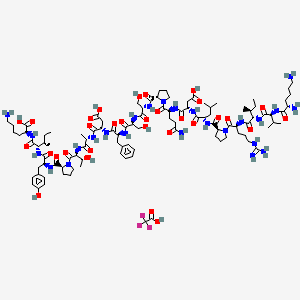

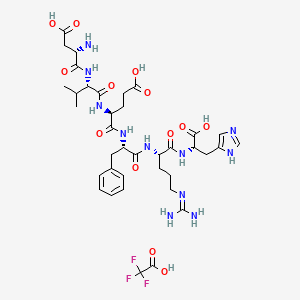

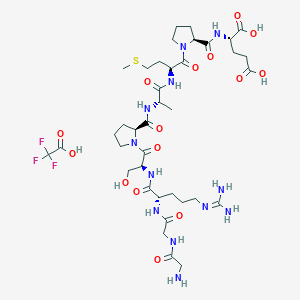

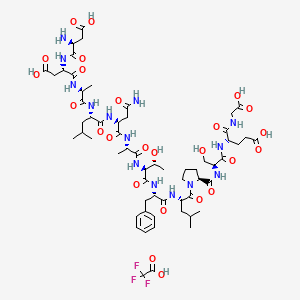

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N36O30.C2HF3O2/c1-11-67(8)94(153-105(173)77(41-24-29-55-124)139-103(171)81(46-49-90(159)160)144-99(167)74(38-21-26-52-121)138-97(165)72(125)64-156)112(180)136-63-89(158)137-73(37-20-25-51-120)98(166)143-82(47-50-91(161)162)104(172)149-85(60-70-33-16-14-17-34-70)109(177)142-75(39-22-27-53-122)100(168)140-78(42-30-56-133-117(127)128)107(175)155-96(69(10)13-3)115(183)152-93(66(6)7)113(181)146-80(45-48-88(126)157)102(170)141-79(43-31-57-134-118(129)130)106(174)154-95(68(9)12-2)114(182)145-76(40-23-28-54-123)101(169)151-87(62-92(163)164)111(179)150-86(61-71-35-18-15-19-36-71)110(178)148-84(59-65(4)5)108(176)147-83(116(184)185)44-32-58-135-119(131)132;3-2(4,5)1(6)7/h14-19,33-36,65-69,72-87,93-96,156H,11-13,20-32,37-64,120-125H2,1-10H3,(H2,126,157)(H,136,180)(H,137,158)(H,138,165)(H,139,171)(H,140,168)(H,141,170)(H,142,177)(H,143,166)(H,144,167)(H,145,182)(H,146,181)(H,147,176)(H,148,178)(H,149,172)(H,150,179)(H,151,169)(H,152,183)(H,153,173)(H,154,174)(H,155,175)(H,159,160)(H,161,162)(H,163,164)(H,184,185)(H4,127,128,133)(H4,129,130,134)(H4,131,132,135);(H,6,7)/t67-,68-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,93-,94-,95-,96-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZDGTNERISYGN-HYBJOXEYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H205F3N36O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2733.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.